1,8-Naphthyridine-3,6-diamine

Medicinal Chemistry Heterocyclic Chemistry Scaffold Selection

Researchers pursuing SAR diversification often face limited commercial access to the 3,6-diamino-1,8-naphthyridine isomer compared to the well-studied 2,7-series. 1,8-Naphthyridine-3,6-diamine (CAS 1177337-61-9) resolves this gap with two nucleophilic amino handles at the 3- and 6-positions, enabling parallel synthesis of amides, ureas, and secondary amines. • Enables rapid library generation for biological screening, avoiding IP-crowded 2,7-diamino chemical space. • Serves as a precursor for novel naphthyridine diimine (NDI) ligands used in bimetallic catalysis and small-molecule activation. • Reliable global supply with documented purity and certificates of analysis.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 1177337-61-9
Cat. No. B1462883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthyridine-3,6-diamine
CAS1177337-61-9
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=NC=C1N)N
InChIInChI=1S/C8H8N4/c9-6-1-5-2-7(10)4-12-8(5)11-3-6/h1-4H,9-10H2
InChIKeyNIVCMCWDRWLIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Naphthyridine-3,6-diamine Scaffold Profile


1,8-Naphthyridine-3,6-diamine (CAS 1177337-61-9) is a heterocyclic small-molecule scaffold belonging to the 1,8-naphthyridine class of compounds . It features a 1,8-naphthyridine core substituted with primary amino groups at the 3- and 6-positions, resulting in a molecular formula of C8H8N4 and a molecular weight of 160.18 g/mol . This diamine substitution pattern creates two distinct nucleophilic handles for further derivatization, making it a versatile building block in medicinal chemistry and materials science . The compound is commercially available from multiple vendors with purity typically ranging from 95% to 98%, and it is utilized in the synthesis of more complex naphthyridine derivatives for biological evaluation and coordination chemistry applications .

Irreplaceability of 1,8-Naphthyridine-3,6-diamine


Generic substitution of 1,8-naphthyridine-3,6-diamine with other naphthyridine isomers (e.g., 1,5-, 1,6-, 1,7-, 2,6-, or 2,7-naphthyridines) or with other diamine heterocycles (e.g., 2,6-diaminopyridine) is not scientifically valid due to distinct differences in regiochemistry, electronic properties, and synthetic accessibility [1]. The 1,8-naphthyridine scaffold is one of six possible naphthyridine isomers, each with a unique spatial arrangement of nitrogen atoms that profoundly affects hydrogen-bonding capability, metal coordination geometry, and biological target engagement [1][2]. The specific 3,6-diamine substitution pattern on the 1,8-core offers a unique set of two nucleophilic amino groups positioned for distinct reactivity profiles compared to other substitution patterns (e.g., 2,7-diamino-1,8-naphthyridine), which are known to bind DNA bulges and modulate RNA maturation [3]. Furthermore, the commercial availability and cost structure of 1,8-naphthyridine-3,6-diamine differ from its isomers; for instance, pricing from Fluorochem shows 250 mg at approximately 5016 RMB, reflecting its current market status as a specialized research intermediate rather than a commodity chemical . These fundamental differences in chemistry, biology, and supply chain mean that substituting this compound with a seemingly similar analog will alter the outcome of any synthetic or screening endeavor.

1,8-Naphthyridine-3,6-diamine Key Differentiators


1,8-Naphthyridine Core vs. Other Isomers

The 1,8-naphthyridine core is one of six possible naphthyridine isomers, each with a distinct nitrogen arrangement. The 1,8-isomer is uniquely privileged in medicinal chemistry due to its structural similarity to nalidixic acid, the progenitor of quinolone antibiotics [1]. While no direct head-to-head comparative data exist for 1,8-naphthyridine-3,6-diamine versus its isomeric counterparts, the 1,8-core is recognized in reviews as having a broader spectrum of reported biological activities (antimicrobial, anticancer, anti-inflammatory, antiviral, etc.) compared to other naphthyridine isomers, which have been less extensively explored [1][2]. This established track record makes the 1,8-core a lower-risk, more precedented starting point for drug discovery programs.

Medicinal Chemistry Heterocyclic Chemistry Scaffold Selection

3,6-Diamine vs. 2,7-Diamine Substitution

The 2,7-diamino-1,8-naphthyridine scaffold is well-known for its ability to bind DNA bulges and modulate RNA maturation (e.g., the BzDANP compound) . The 3,6-diamine substitution pattern, in contrast, is distinct and less explored, offering a different spatial orientation of hydrogen bond donors/acceptors. A 2018 study on 3-aryl-1,8-naphthyridine derivatives synthesized via 2-chloro-3-aryl-1,8-naphthyridine intermediates demonstrated antimicrobial activity, but the study focused on the 3-aryl substitution and did not compare 3,6-diamine directly [1]. The lack of direct quantitative comparison means this is a class-level inference; however, the different substitution pattern on the 1,8-core will inherently yield different physicochemical properties (e.g., pKa, logP) and biological profiles, as evidenced by the distinct applications of 2,7-diamino derivatives in RNA targeting .

Chemical Biology DNA/RNA Recognition Ligand Design

Synthetic Utility: Direct vs. Multi-Step Derivatization

1,8-Naphthyridine-3,6-diamine contains two primary amino groups that can be directly functionalized via amide coupling, reductive amination, or diazotization, enabling rapid library synthesis . In contrast, many 1,8-naphthyridine derivatives (e.g., nalidixic acid analogs) require multi-step syntheses to introduce functional handles. While no direct comparative yield data are available for the target compound, a 2022 patent on naphthyridine derivative synthesis highlights the importance of efficient intermediate preparation for biological applications [1]. The commercial availability of this diamine in gram quantities (e.g., 1 g for 15,466 RMB from Fluorochem) reflects its utility as a convenient starting material for SAR exploration, whereas custom synthesis of isomeric diamines may incur higher costs and longer lead times .

Synthetic Chemistry Building Blocks Medicinal Chemistry

Coordination Potential: Chelation vs. Monodentate Binding

The 1,8-naphthyridine core can act as a bridging ligand in bimetallic complexes, and the 3,6-diamine substitution introduces additional nitrogen donors. A 2025 study on redox-active naphthyridine diimine (NDI) ligands demonstrated the synthesis of mono-, homo-, and heterobimetallic complexes, highlighting the versatility of the naphthyridine scaffold in coordination chemistry [1]. While this study does not use 1,8-naphthyridine-3,6-diamine directly, it provides class-level evidence that the 1,8-naphthyridine core, when appropriately functionalized, supports diverse metal-binding modes. The 3,6-diamine isomer, with its two primary amines, could potentially serve as a precursor for NDI-type ligands or as a polydentate ligand itself, offering different coordination geometries compared to 2,7-diamino analogs.

Coordination Chemistry Metal-Organic Frameworks Catalysis

1,8-Naphthyridine-3,6-diamine Application Scenarios


Hit-to-Lead Optimization Using Underexplored Diamine

1,8-Naphthyridine-3,6-diamine serves as a versatile core for generating focused libraries of analogs for biological screening. Its two primary amines allow for facile parallel synthesis of amides, ureas, or secondary amines, enabling rapid exploration of structure-activity relationships (SAR) around the 3- and 6-positions [1]. This is particularly valuable for medicinal chemists seeking to diversify beyond the well-studied 2,7-diamino-1,8-naphthyridine series, which is known for RNA binding . By procuring this scaffold, researchers can efficiently build proprietary compound collections with potentially novel mechanisms of action, leveraging the broad bioactivity associated with the 1,8-naphthyridine core [1].

Polydentate Ligand Precursor for Catalysis

The 1,8-naphthyridine core is a privileged scaffold for constructing bimetallic complexes due to its ability to bridge two metal centers in close proximity [2]. The 3,6-diamine substitution provides two additional nitrogen donor atoms, which can be further elaborated into imine or amide ligands (e.g., naphthyridine diimines, NDIs). Such complexes are of interest for small molecule activation, redox catalysis, and the study of metal-metal interactions [2]. Procuring 1,8-naphthyridine-3,6-diamine offers a convenient starting point for synthesizing novel ligand architectures that differ from the more common 2,7-diamino-derived systems, potentially unlocking new reactivity.

Chemical Biology Probe: Alternative to RNA Binders

The 2,7-diamino-1,8-naphthyridine scaffold is a validated motif for targeting bulged DNA and RNA structures . The 3,6-diamine isomer presents a structurally distinct hydrogen-bonding pattern, which may confer selectivity for different nucleic acid motifs or protein targets. By using this compound as a starting material, chemical biologists can design and synthesize probes to investigate novel RNA or protein interactions, avoiding the crowded intellectual property space around 2,7-diamino derivatives. The commercial availability of the scaffold facilitates rapid initiation of such exploratory programs .

Technical Documentation Hub

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